

"developing a research protocol for a novel N-benzylamine compound"

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Compound of Interest

Compound Name: *N-(2-Isobutoxybenzyl)-2-methyl-2-propanamine*

CAS No.: 1040689-85-7

Cat. No.: B1385397

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Executive Summary

N-benzylamine motifs are ubiquitous in medicinal chemistry, serving as the structural backbone for diverse bioactive agents ranging from sympathomimetics to psychoplastogens (e.g., the 25x-NBOMe series). However, their development is plagued by two distinct failure modes: oxidative instability of the free base and metabolic liability via N-dealkylation.

This guide moves beyond standard textbook procedures. It presents a battle-tested workflow designed to validate the chemical integrity, pharmacodynamic profile, and metabolic viability of a novel N-benzylamine lead before it enters costly in vivo trials.

PART 1: Chemical Integrity & Formulation

The Casualty of Neglect: Novice researchers often screen N-benzylamines as free bases. This is a critical error. N-benzylamines are hygroscopic and avidly absorb atmospheric CO₂, forming carbamate salts that skew molecular weight calculations and potency data. Furthermore, the benzylic position is prone to auto-oxidation.

The Fix: All biological assays must utilize the Hydrochloride (HCl) or Fumarate salt form.

Protocol 1.1: Stable Salt Formation & Purity Validation

Objective: Convert the lipophilic free base into a water-soluble, stable crystalline salt.

Materials:

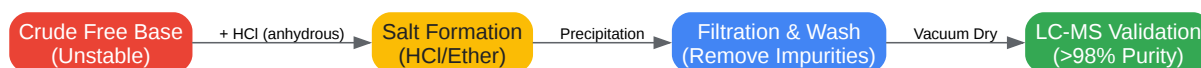
- Crude N-benzylamine free base
- Anhydrous Diethyl Ether ()
- 2M HCl in Diethyl Ether (commercial solution)
- Argon gas line

Step-by-Step Methodology:

- Dissolution: Dissolve 100 mg of the free base in 5 mL of anhydrous under an Argon blanket. Ensure the solution is clear.
- Precipitation: Dropwise, add 2M HCl in (1.1 equivalents) while stirring on ice.
 - Critical Check: A white precipitate should form immediately. If oiling occurs, the solvent is too polar; add cold hexane.
- Isolation: Vacuum filter the precipitate using a sintered glass funnel. Wash 3x with cold anhydrous ether to remove unreacted starting material.
- Drying: Dry under high vacuum (0.1 mbar) for 24 hours to remove trace solvent.
- Validation (LC-MS):
 - Column: C18 Reverse Phase (e.g., Agilent ZORBAX, 3.5 μm).

- Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 mins.
- Acceptance Criteria: Purity >98% by UV (254 nm) and Total Ion Current (TIC).

Visualization: Chemical Workflow



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Figure 1: Critical path from unstable precursor to biological-grade reagent.

PART 2: Pharmacodynamic Profiling (In Vitro)

The Scientific Logic: Binding affinity (

) is not efficacy. An N-benzylamine might bind tightly to the 5-HT_{2A} receptor but act as an antagonist (blocker) rather than an agonist (activator). To distinguish these, we employ a Radioligand Binding Assay followed by a Functional Calcium Flux Assay.

Protocol 2.1: 5-HT_{2A} Radioligand Competition Binding

Objective: Determine the affinity (

) of the compound.

System:

- Receptor Source: CHO-K1 cells stably expressing human 5-HT_{2A}.^[1]

- Radioligand:

-Ketanserin (Antagonist) or

-Cimbi-36 (Agonist). Note: Agonist radioligands are preferred for psychoplastogens to detect high-affinity states.

Methodology:

- Membrane Prep: Homogenize cells in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 x g. Resuspend pellet.
- Incubation:
 - In a 96-well plate, mix:
 - 50 μ L Membrane suspension (15 μ g protein/well).
 - 25 μ L Radioligand (final conc. = value, typically 1 nM).
 - 25 μ L Test Compound (10-point serial dilution, M to M).
 - Non-Specific Binding (NSB) Control: Include wells with 10 μ M Methysergide to block all specific sites.
- Equilibrium: Incubate for 60 mins at 25°C.
- Harvest: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) to reduce binding to the filter itself.
- Analysis: Liquid Scintillation Counting. Calculate and convert to using the Cheng-Prusoff equation.

Protocol 2.2: Functional Calcium Flux (FLIPR)

Objective: Determine if the compound activates the receptor (

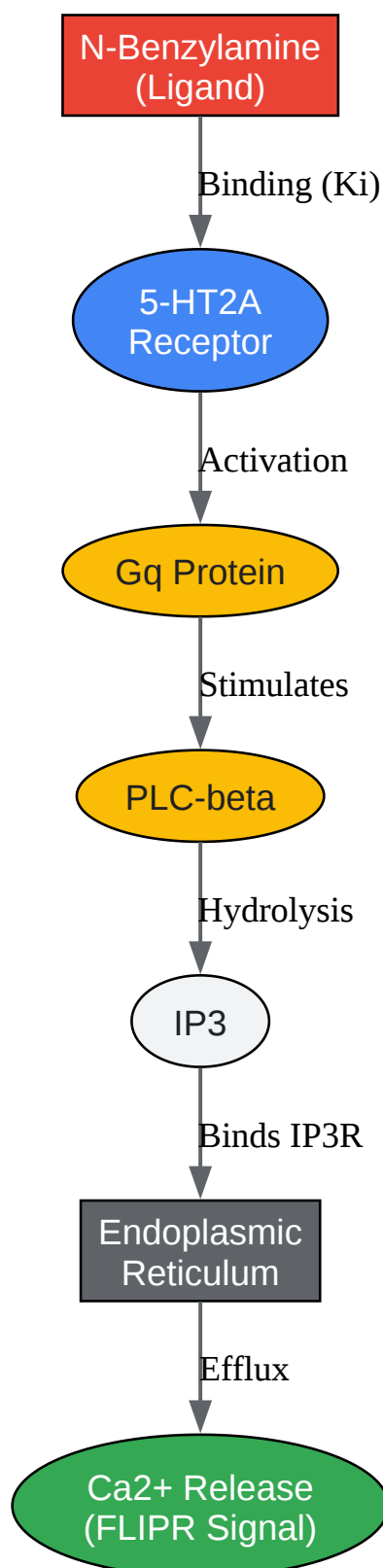
and

).

Methodology:

- Dye Loading: Load CHO-5HT2A cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.
- Baselines: Measure baseline fluorescence on a FLIPR (Fluorometric Imaging Plate Reader).
- Injection: Inject test compound.
- Readout: Measure the spike in intracellular calcium () triggered by protein coupling.
 - Self-Validation: If Binding is High () but Calcium Flux is Zero, the compound is an Antagonist.

Visualization: 5-HT2A Signaling Pathway



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Figure 2: The Gq-coupled cascade. Efficacy is measured by the terminal Calcium release.

PART 3: Early ADME & Safety (The "Fail Fast" Phase)

The Insight: The "Benzyl" moiety is a metabolic handle. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) will aggressively attack the benzylic carbon, leading to N-dealkylation and loss of activity.

Protocol 3.1: Microsomal Stability Assay

Objective: Calculate Intrinsic Clearance (

) and Half-life (

).

Materials:

- Pooled Human Liver Microsomes (HLM) (20 mg/mL).
- NADPH Regenerating System (Cofactor).
- Test Compound (1 μ M final conc).

Methodology:

- Pre-Incubation: Mix Microsomes (0.5 mg/mL final) and Test Compound in Phosphate Buffer (pH 7.4). Warm to 37°C for 5 mins.
- Start: Add NADPH to initiate metabolism.[2]
- Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 mins.
- Quench: Immediately dispense into ice-cold Acetonitrile containing an Internal Standard (e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\% \text{ Remaining})$ vs. Time. The slope

gives

.

Data Presentation: Stability Classification

Parameter	High Stability (Ideal)	Moderate Stability	Low Stability (Risk)
Half-life ()	> 60 min	30 - 60 min	< 30 min
Clearance ()	< 15 $\mu\text{L}/\text{min}/\text{mg}$	15 - 45 $\mu\text{L}/\text{min}/\text{mg}$	> 45 $\mu\text{L}/\text{min}/\text{mg}$
Action	Proceed to In Vivo	Structural Mod required	STOP / Redesign

References

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